2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-difluorophenyl group at position 5 and an acetamide-linked 3,5-dimethylphenyl moiety. The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the 3,5-dimethylphenyl substituent may influence steric interactions in binding pockets.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-5-11(2)7-12(6-10)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)13-3-4-14(21)15(22)8-13/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQIOQFGKWPURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrrolo[3,4-d][1,2,3]triazole core and various substituents that may influence its biological activity. This article reviews the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.4 g/mol. The presence of difluorophenyl and dimethylphenyl groups enhances its reactivity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| Purity | ~95% |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. It has been screened against various bacterial and fungal strains. Notably:
- Gram-positive bacteria : The compound showed significant activity against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : It demonstrated high efficacy against Pseudomonas aeruginosa.
- Fungi : The compound also displayed antifungal activity against Aspergillus niger and Penicillium italicum.
The following table summarizes the antimicrobial activity of the compound compared to standard antibiotics:
| Microorganism | Activity (zone of inhibition in mm) | Standard Antibiotic (Amoxicillin) |
|---|---|---|
| Staphylococcus aureus | 25 | 20 |
| Enterococcus faecalis | 22 | 18 |
| Pseudomonas aeruginosa | 30 | 27 |
| Aspergillus niger | 24 | 22 |
The biological activity of the compound can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The diketone moiety is believed to play a crucial role in its mechanism by forming reactive intermediates that inhibit key enzymes involved in cell wall biosynthesis.
Case Studies
- Study on Antiviral Activity : In a recent study focused on HIV-1 inhibition, derivatives of pyrrolo[3,4-d][1,2,3]triazoles were synthesized and tested for their antiviral properties. The results indicated that the presence of the triazole ring significantly enhanced antiviral activity compared to non-triazole analogs .
- Anticancer Potential : Another study evaluated the anticancer properties of similar compounds featuring the pyrrolo-triazole structure. Results showed that these compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues:
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide ():
- Substituent Differences :
- Aromatic Ring : Chloro-fluoro (3-Cl,4-F) vs. difluoro (3,4-F₂) substitution.
- Acetamide Group: 2,3-Dimethylphenyl vs. 3,5-dimethylphenyl. Molecular Weight: 482.89 g/mol (target compound: ~479.88 g/mol, estimated). The 2,3-dimethylphenyl group introduces steric hindrance distinct from the 3,5-dimethyl isomer .
Pyrrolo-Thiazolo-Pyrimidine Derivatives (–3):
- Core Structure : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine vs. pyrrolo[3,4-d][1,2,3]triazole.
- Functional Groups : Methoxyphenyl and chlorophenyl substituents in analogues vs. difluorophenyl in the target.
- Synthetic Flexibility : Thiazolo-containing derivatives often exhibit broader heterocyclic reactivity, enabling diverse functionalization (e.g., triazole-thiadiazine hybrids in ) .
Physicochemical and Electronic Properties
- Lipophilicity (LogP) :
- DFT Insights (): Pyrazole-triazole hybrids exhibit large dipole moments (8–10 Debye), suggesting strong nonlinear optical (NLO) properties. The target compound’s difluorophenyl group may further polarize the electron density, enhancing NLO activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
